molecular formula C13H17ClN2O B3026892 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride CAS No. 1175358-24-3

1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride

Cat. No. B3026892
M. Wt: 252.74
InChI Key: IAVVYQHTRDNXDK-UHFFFAOYSA-N
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Description

The compound "1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride" is a spirocyclic compound, which is a class of compounds characterized by their unique structure where two rings are joined at a single atom. The spirocyclic structure is known for its significance in medicinal chemistry due to its presence in various biologically active compounds and potential for drug development .

Synthesis Analysis

The synthesis of spirocyclic compounds related to "1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride" has been explored in several studies. A simple synthetic route for a related compound, 1'H-spiro(indoline-3,4'-piperidine), was developed through dialkylation, deprotection, and cyclization steps, achieving a 67% overall yield . Another study reported the synthesis of tetrahydro-1'H-spiro[indoline-3,4'-quinoline]-3'-carbonitrile derivatives using piperidine as a catalyst, indicating the versatility of piperidine in promoting cyclization reactions . Additionally, a novel process for the kilogram-scale synthesis of a related spiro compound was developed, achieving high purity and yield, demonstrating the scalability of such syntheses .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often complex, with multiple stereocenters and rings. The crystal structure of a related spiro compound was determined using X-ray crystallography, revealing bond lengths and angles within expected ranges and providing insight into the conformation of the rings involved . This structural information is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Spirocyclic compounds like "1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride" can undergo various chemical reactions. For instance, the synthesis of new spiro-4-piperidines reported an interesting acetyl migration under debenzylation conditions, highlighting the dynamic behavior of spiro compounds under certain reaction conditions . The cross-condensation of derivatives of cyanoacetic acid with carbonyl compounds to synthesize spiro-pyrano[2,3-c]pyrazoles also exemplifies the reactivity of spiro compounds in multi-component reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their rigid structures. The photochromic properties of spiro[indoline-quinoline]oxazine derivatives were studied, showing thermochromism and acidichromism in solutions and significant changes in photochromic kinetics when embedded in polymeric films . These properties are essential for applications in materials science and the development of responsive systems.

Scientific Research Applications

Synthesis and Chemical Properties

1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride has been utilized in various synthesis processes. Shi & Yan (2016) demonstrated the efficient preparation of functionalized spiro[indoline-3,4′-pyrano[3,2-h]quinolines] from a three-component reaction involving 8-hydroxyquinoline, isatins, and malononitrile or ethyl cyanoacetate, with piperidine as a facilitating agent (Shi & Yan, 2016). Furthermore, Hamama et al. (2011) used quinuclidin-3-one as a versatile intermediate for the synthesis of fused and spiro quinuclidine and its C-nucleosides (Hamama, Zoorob, & El‐Magid, 2011).

Advanced Synthesis Techniques

Dandia, Gautam, & Jain (2007) synthesized fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] using microwave irradiation and sonication, highlighting the method's advantages in terms of yield and reaction time (Dandia, Gautam, & Jain, 2007). Rajesh, Bala, & Perumal (2012) created a library of novel spiroheterocycles via 1,3-dipolar azomethine ylide cycloaddition in ionic liquid, demonstrating an innovative approach in spiro compound synthesis (Rajesh, Bala, & Perumal, 2012).

Pharmaceutical Applications

Mustazza et al. (2006) synthesized and evaluated spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones as ligands of the nociceptin receptor, with some compounds showing partial agonistic activity (Mustazza et al., 2006). This research highlights the potential pharmaceutical applications of spiro compounds in receptor targeting.

Crystal Structure Analysis

Soriano-garcia et al. (2000) described the X-ray structure determination of a spiro[cyclohexane-1,2′-6′-methoxy-1′-(α-chloroacetyl)1′,2′,3′,4′-tetrahydro-4′-methylquinoline] compound, providing insights into the structural aspects of such compounds (Soriano-garcia, Henao-Martínez, Palma, & Kouznetsov, 2000).

Photochromic Properties

Zhou et al. (2014) investigated the photochromic behaviors of novel spirooxazine derivatives containing nitrogen heterocycles, embedding them in polymeric films to study their kinetics, which may have applications in materials science (Zhou, Pang, Li, & Li, 2014).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study of spiro compounds is an active area of research in organic chemistry, due to their interesting chemical properties and potential applications in pharmaceuticals and other areas. Future research on this specific compound could involve exploring its synthesis, reactivity, and potential applications .

properties

IUPAC Name

spiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c16-12-13(5-7-14-8-6-13)9-10-3-1-2-4-11(10)15-12;/h1-4,14H,5-9H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVVYQHTRDNXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719197
Record name 1',4'-Dihydro-2'H-spiro[piperidine-4,3'-quinolin]-2'-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride

CAS RN

1175358-24-3
Record name 1',4'-Dihydro-2'H-spiro[piperidine-4,3'-quinolin]-2'-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride
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